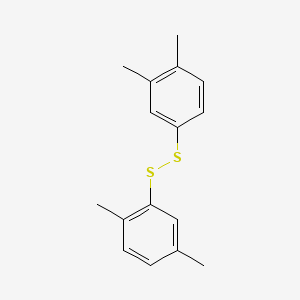

Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl is an organic compound characterized by the presence of two aromatic rings connected by a disulfide bond

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl can be synthesized through the oxidative polymerization of diphenyl disulfide. This reaction is typically catalyzed by vanadyl acetylacetonate, which facilitates the formation of the disulfide bond under mild conditions. Another method involves the reaction of corresponding thiols with bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide, yielding the desired disulfide compound with high efficiency.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and catalyst concentration to achieve consistent results.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl can undergo oxidation reactions to form sulfones and sulfoxides.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: this compound acts as a nucleophile in nucleophilic substitution reactions with electrophiles like alkyl halides and acyl chlorides.

Major Products:

Oxidation: Sulfones and sulfoxides.

Reduction: Thiol compounds.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through disulfide exchange reactions.

Biology: Studied for its potential role in redox biology, where disulfide bonds play a crucial role in protein folding and stability.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development targeting oxidative stress-related diseases.

Industry: Utilized in the production of polymers and materials with enhanced mechanical properties due to the presence of disulfide linkages.

Mecanismo De Acción

The mechanism of action of disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and influencing protein function and stability. The molecular targets and pathways involved include redox-sensitive enzymes and signaling pathways that regulate cellular oxidative stress responses .

Comparación Con Compuestos Similares

Disulfide, bis(2,5-dimethylphenyl): Similar structure but with symmetrical aromatic rings.

Disulfide, bis(3,5-dimethylphenyl): Another disulfide compound with different methyl group positions on the aromatic rings.

Disulfide, bis(2,4-dimethylphenyl): Similar disulfide compound with methyl groups at different positions.

Uniqueness: Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl is unique due to its specific arrangement of methyl groups on the aromatic rings, which can influence its reactivity and interaction with other molecules

Actividad Biológica

Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl (CAS Number: 64346-57-2) is an organic compound characterized by its unique disulfide linkage between two dimethyl-substituted phenyl groups. Its molecular formula is C16H18S2, and it has a molecular weight of approximately 274.44 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The compound features a symmetrical structure with two dimethylphenyl groups connected by a disulfide bond. The arrangement of methyl substituents on the aromatic rings influences its chemical reactivity and biological activity. The LogP value of 5.78 indicates significant lipophilicity, which can affect its absorption and distribution in biological systems .

| Property | Value |

|---|---|

| Molecular Formula | C16H18S2 |

| Molecular Weight | 274.44 g/mol |

| LogP | 5.78 |

| CAS Number | 64346-57-2 |

Biological Activity

Research into the biological activity of disulfides, including this compound, has revealed several important interactions with biological molecules:

- Antioxidant Properties : Disulfides are known to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property may be beneficial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Studies have shown that disulfides can inhibit certain enzymes involved in metabolic pathways. For instance, they may interact with thiol groups in enzymes, leading to altered enzymatic activity.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines at higher concentrations while showing low toxicity at lower doses .

- Fibrosis Modulation : Some disulfides have been implicated in the modulation of fibrosis in tissues, potentially offering therapeutic avenues for conditions like pulmonary fibrosis .

Case Studies

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of various disulfides, including this compound. The compound demonstrated significant scavenging activity against reactive oxygen species (ROS), indicating its potential use as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Enzyme Interaction

In vitro assays assessed the effect of this compound on enzyme activity related to metabolic pathways. The results indicated that the compound inhibited specific enzymes involved in lipid metabolism, suggesting a potential role in managing metabolic disorders.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl | C16H18S2 | Different methyl substitution pattern |

| Disulfide, diphenyl | C12H10S2 | Simpler structure with only two phenyl groups |

| Disulfide, bis(4-methylphenyl) | C16H18S2 | Contains methyl groups at para positions |

Propiedades

Número CAS |

64346-57-2 |

|---|---|

Fórmula molecular |

C16H18S2 |

Peso molecular |

274.4 g/mol |

Nombre IUPAC |

2-[(3,4-dimethylphenyl)disulfanyl]-1,4-dimethylbenzene |

InChI |

InChI=1S/C16H18S2/c1-11-5-6-13(3)16(9-11)18-17-15-8-7-12(2)14(4)10-15/h5-10H,1-4H3 |

Clave InChI |

BISHVFDSLHDEFN-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)C)SSC2=CC(=C(C=C2)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.